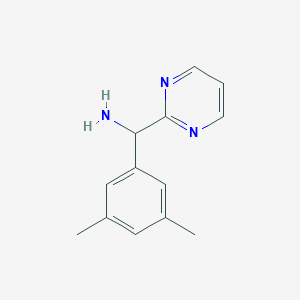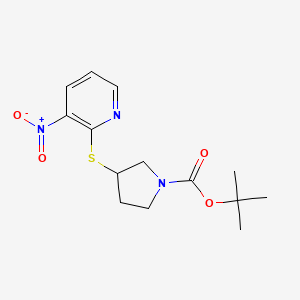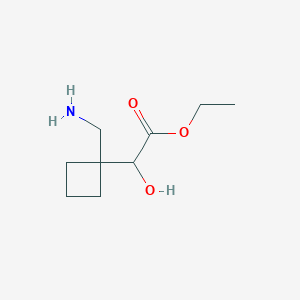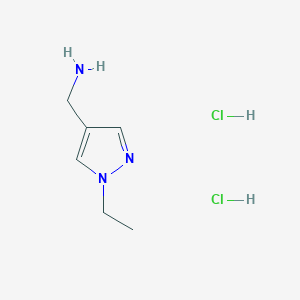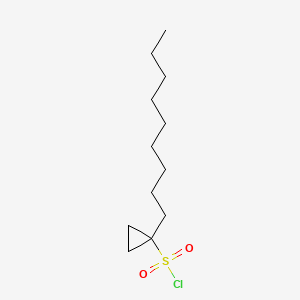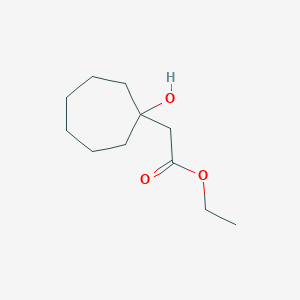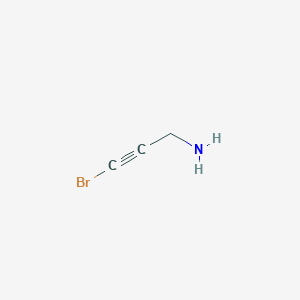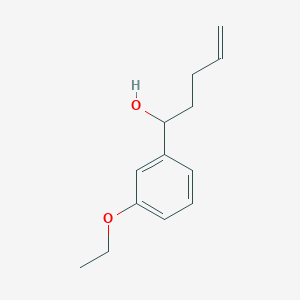
1-(3-Ethoxyphenyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pent-4-en-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-ethoxyphenol is reacted with 4-penten-1-ol in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to accelerate the reaction rate and improve product purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is gaining traction in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides or tosylates.
Major Products:
Oxidation: Formation of 1-(3-ethoxyphenyl)pent-4-en-1-one or 1-(3-ethoxyphenyl)pent-4-en-1-al.
Reduction: Formation of 1-(3-ethoxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Ethoxyphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
Comparaison Avec Des Composés Similaires
1-(3-Ethoxyphenyl)pent-4-en-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pent-4-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different reactivity and biological activities.
1-(3-Ethoxyphenyl)but-3-en-1-ol: Similar structure but with a shorter carbon chain. This difference can affect its physical properties and reactivity.
1-(4-Ethoxyphenyl)pent-4-en-1-ol: Similar structure but with the ethoxy group in the para position. This positional change can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3-ethoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-5-9-13(14)11-7-6-8-12(10-11)15-4-2/h3,6-8,10,13-14H,1,4-5,9H2,2H3 |
Clé InChI |
YOFKITGOHGGCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
